

Amdoxovir pharmacology overview

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Compound Focus: Amdoxovir

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Core Pharmacology of Amdoxovir

The table below summarizes the fundamental properties of **amdoxovir**.

Attribute	Description
Drug Name	Amdoxovir (AMDEX, DAPD) [1] [2]
Drug Class	Nucleoside Reverse Transcriptase Inhibitor (NRTI) [2] [3]
Chemical Type	Guanosine nucleoside analogue [4] [1]
Mechanism of Action	Prodrug that is metabolized to its active form, dioxolane guanosine (DXG) . DXG-triphosphate competes with endogenous dGTP for incorporation into viral DNA by HIV-1 reverse transcriptase, leading to chain termination [1] [5].
Resistance Mutations	K65R and L74V are associated with reduced susceptibility. The drug retains activity against viruses with the M184V/I mutation and some Thymidine Analogue Mutations (TAMs) [4] [1].

Key Experimental Data and Clinical Findings

The following tables synthesize quantitative data from preclinical and clinical studies.

Table 1: 10-Day Monotherapy Antiviral Activity in HIV-1 Infected Patients [4] [1] This study assessed the short-term antiviral activity of various regimens in antiretroviral-naive patients.

Treatment Regimen	Mean Change in Log ₁₀ HIV-1 RNA (Viral Load)
Placebo	+0.10
Zidovudine 300 mg bid	-0.55
Amdoxovir 500 mg bid	-1.09
Amdoxovir 500 mg + Zidovudine 300 mg bid	-1.69
Amdoxovir 500 mg + Zidovudine 200 mg bid	-2.00

Table 2: Pharmacokinetic and Experimental Combination Data

Aspect	Finding	Source
Drug-Drug Interaction	Coadministration with zidovudine did not significantly alter the plasma PK parameters of either drug.	[6]
In Vitro Combination	Combination of amdoxovir and zidovudine in HIV-infected human lymphocytes resulted in no detectable drug-resistant mutations through 28 weeks.	[4] [1]
Half-life of Active Metabolite	DXG-triphosphate half-life was ~16 hours in activated human lymphocytes, supporting twice-daily (bid) dosing.	[1]

Experimental Protocol: Key Clinical Trial Design

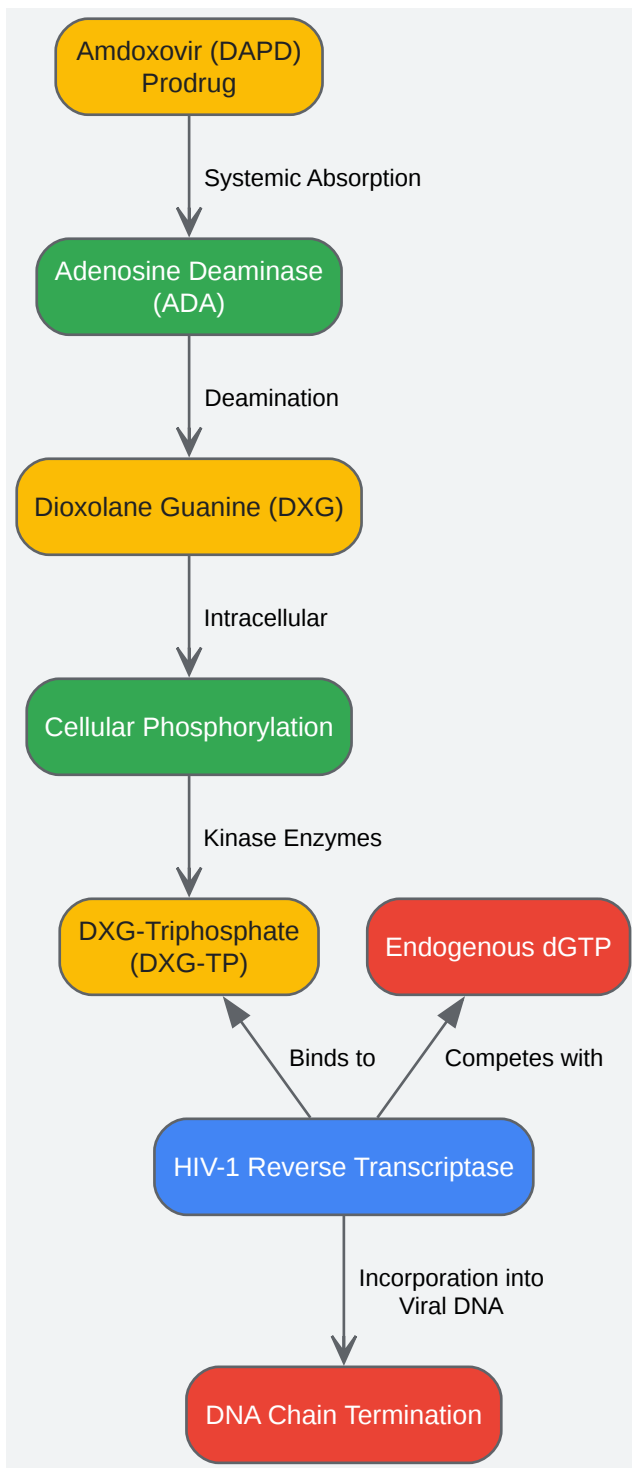
The primary source for the data in Table 1 was a Phase Ib/IIa clinical trial. Here is a summary of its methodology [4] [6]:

- **Objective:** To assess the short-term tolerability and antiviral activity of **amdoxovir** with reduced and standard doses of zidovudine.

- **Design:** Double-blind, placebo-controlled, randomized study.
- **Population:** HIV-1-infected adults not receiving antiretroviral therapy, with plasma HIV-1 RNA $\geq 5,000$ copies/mL and CD4+ T-cell count ≥ 200 cells/mm³.
- **Intervention:** Patients received twice-daily treatment for 10 days with one of the following:
 - 200 mg zidovudine
 - 300 mg zidovudine
 - 500 mg **amdoxovir**
 - 500 mg **amdoxovir** + 200 mg zidovudine
 - 500 mg **amdoxovir** + 300 mg zidovudine
- **Primary Endpoints:** Mean change in viral load (\log_{10}) and area under the virus depletion curve (AUCVL) from baseline to Day 10.

Pathway and Mechanism Visualization

The diagram below illustrates the metabolic activation of **amdoxovir** and its primary mechanism of action.



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This graph outlines the metabolic activation pathway of **amdoxovir**. The prodrug is first converted to its active form, DXG, which is then phosphorylated to DXG-TP. This active metabolite competes with the natural substrate dGTP for incorporation by HIV Reverse Transcriptase, ultimately terminating viral DNA chain elongation [1] [5].

Toxicity and Development Status

- **Toxicity Profile:** In animal studies, high doses of **amdoxovir** were associated with **obstructive nephropathy**, which was reversible upon discontinuation. Some studies reported lens opacities in a small number of patients, though a direct causal link was not firmly established. In clinical trials, the drug was generally well-tolerated with mild to moderate adverse events [4].
- **Current Status:** The development of **amdoxovir** has been halted. A Phase II trial (NCT01737359) was **terminated**, and another (NCT01738555) was **withdrawn** [7] [2] [8]. No further clinical studies appear to have been conducted since approximately 2013.

Research Implications

The pharmacological profile of **amdoxovir** suggested several promising avenues for HIV treatment, which may remain relevant for future NRTI development:

- **Synergistic Combination:** The observed synergy and counter-selection of resistance mutations with zidovudine presented a strategic approach to delay treatment failure [4] [1].
- **Reduced Dose Strategy:** The clinical finding that a lower dose of zidovudine (200 mg bid) could achieve potent antiviral efficacy supported a strategy to mitigate the toxicity of combination regimens [4] [6].

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